molecular formula C23H22ClFN4O2 B2718417 N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1115979-63-9

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2718417
CAS No.: 1115979-63-9
M. Wt: 440.9
InChI Key: VIIOBCSOJKBJIS-UHFFFAOYSA-N
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Description

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a 3-chloro-4-fluorobenzyl group and a 3-(piperidin-1-yl)pyrazin-2-yl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by amidation with an appropriate amine.

    Introduction of the 3-chloro-4-fluorobenzyl Group: This step involves the nucleophilic substitution reaction of 3-chloro-4-fluorobenzyl chloride with the benzamide core.

    Attachment of the 3-(piperidin-1-yl)pyrazin-2-yl Group: The final step involves the reaction of the intermediate product with 3-(piperidin-1-yl)pyrazine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE
  • N-(3-chloro-4-fluorobenzyl)-4-((3-(morpholin-4-yl)pyrazin-2-yl)oxy)benzamide
  • N-(3-chloro-4-fluorobenzyl)-4-((3-(pyrrolidin-1-yl)pyrazin-2-yl)oxy)benzamide

Uniqueness

This compound is unique due to the presence of the 3-(piperidin-1-yl)pyrazin-2-yl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c24-19-14-16(4-9-20(19)25)15-28-22(30)17-5-7-18(8-6-17)31-23-21(26-10-11-27-23)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIOBCSOJKBJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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